

A Comprehensive Technical Guide to Ethyl 5-bromovalerate

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Compound of Interest

Compound Name: Ethyl 5-bromovalerate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 5-bromovalerate**, a versatile reagent widely utilized in organic synthesis, particularly within the pharmaceutical and fragrance industries. This document details its chemical and physical properties, outlines a key experimental protocol, and illustrates its reactive potential.

Core Chemical Identifiers and Properties

Ethyl 5-bromovalerate, a bromoalkyl ester, is a valuable intermediate due to its capacity for nucleophilic substitution, enabling the introduction of diverse functional groups.^[1] Its identity is formally established by the following identifiers:

- CAS Number: 14660-52-7^{[1][2][3]}
- IUPAC Name: ethyl 5-bromopentanoate^{[2][3][4]}
- Synonyms: 5-Bromopentanoic acid ethyl ester, 5-Bromovaleric acid ethyl ester, Ethyl 5-bromopentanoate^{[3][5][6]}

Quantitative Data Summary

The physical and chemical properties of **Ethyl 5-bromovalerate** are summarized in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C7H13BrO2	[1][2][4]
Molecular Weight	209.08 g/mol	[1][4][6]
Appearance	Clear, colorless to pale yellow liquid	[1][5]
Density	1.321 g/mL at 25 °C	[1][7][8]
Boiling Point	104-109 °C at 12 mmHg	[1][7][8]
Refractive Index	n _{20/D} 1.458	[7][8]
Flash Point	104 °C (219.2 °F) - closed cup	[6][8]
Purity	≥97.0% to ≥98.0%	[1][9]
Solubility	Soluble in organic solvents, limited solubility in water	[5][7]
Topological Polar Surface Area	26.3 Å ²	[4]
XLogP3-AA	1.9	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	6	[4]

Key Applications in Synthesis

Ethyl 5-bromovalerate is a key building block in the synthesis of more complex molecules. Its bromoalkyl ester structure makes it an excellent precursor for nucleophilic substitution reactions.[1] Notable applications include:

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in the preparation of various Active Pharmaceutical Ingredients (APIs). For example, it is used in the synthesis of S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine.[1][6][7][10]

- Organic Intermediates: It is a precursor for other valuable intermediates, such as ethyl 5-azidovalerate.[\[1\]](#)[\[7\]](#)[\[11\]](#)
- Flavor and Fragrance Industry: The compound is utilized in the creation of specific scent profiles.[\[10\]](#)[\[12\]](#)
- Biochemical Research: It is employed in studies to understand biological processes.[\[1\]](#)[\[12\]](#)

Experimental Protocol: Synthesis of Ethyl 5-azidovalerate

This section provides a detailed methodology for the synthesis of ethyl 5-azidovalerate from **Ethyl 5-bromovalerate** via a bimolecular nucleophilic substitution (SN2) reaction.[\[11\]](#)

Materials:

- **Ethyl 5-bromovalerate** (1.0 equivalent)
- Sodium azide (NaN_3) (3.0 equivalents)
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Deionized water
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Round-bottom flask
- Magnetic stir bar and stir plate
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware

Procedure:

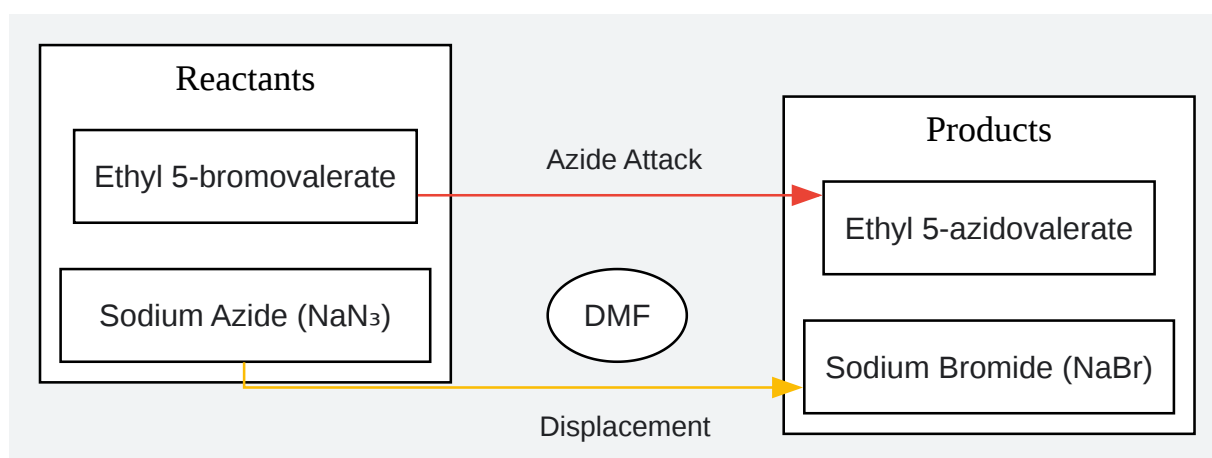
- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **Ethyl 5-bromovalerate** in anhydrous dimethylformamide.[\[11\]](#)
- Addition of Sodium Azide: To the stirred solution, add sodium azide.[\[11\]](#)
- Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically allowed to proceed for approximately 18 hours to ensure complete conversion.[\[11\]](#)
- Work-up:
 - Remove the DMF under reduced pressure using a rotary evaporator.[\[11\]](#)
 - To the resulting residue, add diethyl ether and deionized water, then transfer the mixture to a separatory funnel.[\[11\]](#)
 - Separate the organic layer.[\[11\]](#)
 - Wash the organic layer sequentially with deionized water and then with brine.[\[11\]](#)
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[\[11\]](#)
- Purification:
 - Filter off the drying agent.[\[11\]](#)
 - Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-azidovalerate.[\[11\]](#)
 - If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.[\[11\]](#)

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

[11]

Reaction Pathway Visualization

The following diagram illustrates the SN2 reaction for the synthesis of ethyl 5-azidovalerate from **Ethyl 5-bromovalerate**.



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Caption: SN2 synthesis of ethyl 5-azidovalerate.

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